1-(Trifluoromethyl)cyclobutanecarboxylic acid ethyl ester
Overview
Description
1-(Trifluoromethyl)cyclobutanecarboxylic acid ethyl ester is a chemical compound with the molecular formula C8H11F3O2 . It has a molecular weight of 196.17 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H11F3O2/c1-2-13-6(12)7(4-3-5-7)8(9,10)11/h2-5H2,1H3 . This indicates that the compound contains a cyclobutane ring with a trifluoromethyl group and a carboxylic acid ethyl ester group attached to it.Physical and Chemical Properties Analysis
This compound has a density of 1.330 g/mL at 25 °C . Other physical and chemical properties such as boiling point or solubility are not provided in the available resources.Scientific Research Applications
Synthesis and Chemical Transformations
1. Synthesis from 1,3-Dibromoacetone Dimethyl Ketal The synthesis of trifluoromethyl-substituted analogues of 1-amino-cyclobutane-1-carboxylic acid, including 1-amino-3-(trifluoromethyl) cyclobutanecarboxylic and 1-amino-3,3-bis(trifluoromethyl)cyclobutanecarboxylic acids, was performed from 1,3-dibromoacetone dimethyl ketal. The pivotal step involves converting the acid moiety into a trifluoromethyl group using SF4 and HF (Radchenko et al., 2009).
2. Reactivity in Ring-Opening Metathesis Polymerization (ROMP) A study on the reactivities of a series of 1-substituted cyclobutene derivatives as substrates for ring-opening metathesis polymerization (ROMP) revealed that secondary amides of 1-cyclobutenecarboxylic acid and esters of 1-cyclobutene-1-methanol undergo polymerization. Secondary amides yield translationally invariant polymers (E-olefins), while carbinol esters produce stereo- and regiochemically heterogeneous polymers. In contrast, 1-cyclobutenecarboxylic acid esters and tertiary amides undergo ring-opening metathesis (ROM) but not ROMP (Song et al., 2010).
3. Building Blocks for Difunctional Trifluoromethylcyclopentane Derivatives 1-(Trifluoromethyl)cyclopent-3-enecarboxylic acid derivatives have been synthesized and applied as platforms for various difunctional trifluoromethylcyclopentane derivatives. These building blocks were initially prepared from a pentafluorodithiopropanoic ester and later from commercially available trifluoropropanoic acid or its methyl ester (Grellepois et al., 2012).
Applications in Organic Synthesis
1. Intermediate for Indole Synthesis 2-Trifluoromethanesulfonyloxyindole-1-carboxylic acid ethyl ester is a practical intermediate for the synthesis of 2-carbosubstituted indoles through palladium-catalyzed coupling reactions, giving rise to a variety of indoles in good to excellent yields (Rossi et al., 2006).
2. Polyfluorinated Vinylogue of Tetrathiafulvalene Synthesis The ethyl ester of beta-bromoperfluorodithiocrotonic acid reacts with dimethyl acetylenedicarboxylate to produce 1,4-difluoro-2,3-bis(trifluoromethyl)-but-2-ene-1,4-diylidene-2,2'-bis(4',5'-dicarbomethoxy-1',3'-dithiole), a new type of vinylogue of tetrathiafulvalene. Thermal transformations of this compound lead to cyclization products depending on the temperature (Timoshenko et al., 2003).
Safety and Hazards
Properties
IUPAC Name |
ethyl 1-(trifluoromethyl)cyclobutane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3O2/c1-2-13-6(12)7(4-3-5-7)8(9,10)11/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUISFJYNKIHDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30651281 | |
Record name | Ethyl 1-(trifluoromethyl)cyclobutane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30651281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1040683-08-6 | |
Record name | Ethyl 1-(trifluoromethyl)cyclobutane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30651281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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